N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide
CAS No.: 923693-82-7
Cat. No.: VC5570261
Molecular Formula: C11H12N2OS
Molecular Weight: 220.29
* For research use only. Not for human or veterinary use.
![N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide - 923693-82-7](/images/structure/VC5570261.png)
Specification
CAS No. | 923693-82-7 |
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Molecular Formula | C11H12N2OS |
Molecular Weight | 220.29 |
IUPAC Name | N-(4-carbamothioylphenyl)cyclopropanecarboxamide |
Standard InChI | InChI=1S/C11H12N2OS/c12-10(15)7-3-5-9(6-4-7)13-11(14)8-1-2-8/h3-6,8H,1-2H2,(H2,12,15)(H,13,14) |
Standard InChI Key | BRXRKGSGNXCBEW-UHFFFAOYSA-N |
SMILES | C1CC1C(=O)NC2=CC=C(C=C2)C(=S)N |
Introduction
Chemical Structure and Molecular Properties
Core Structure and Functional Groups
The compound consists of three primary components:
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Cyclopropane ring: A strained three-membered carbon ring known to enhance metabolic stability and modulate bioactivity in pharmaceuticals .
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Carboxamide group (-CONH₂): Provides hydrogen-bonding capacity and influences solubility .
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4-(Aminocarbonothioyl)phenyl group: A phenyl ring substituted with a thiourea (-NH-CS-NH₂) moiety, which may confer metal-chelating properties and enhance binding to biological targets .
Molecular Formula and Predicted Properties
Property | Value |
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Molecular Formula | C₁₁H₁₁N₃OS |
Molecular Weight | 249.29 g/mol |
Hydrogen Bond Donors | 3 (two -NH₂, one -NH-) |
Hydrogen Bond Acceptors | 3 (one -CS, one -CONH₂) |
LogP (Predicted) | 1.8 ± 0.3 |
Aqueous Solubility (25°C) | ~50 mg/L (low) |
The thiourea group’s polarizable sulfur atom may increase reactivity in nucleophilic substitutions or coordination chemistry .
Synthetic Pathways and Challenges
Retrosynthetic Analysis
Two plausible routes emerge for synthesizing this compound:
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Cyclopropanecarboxylic acid route:
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Thiourea-first approach:
Key Challenges
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Cyclopropane stability: Ring strain may lead to undesired ring-opening under acidic or high-temperature conditions .
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Thiourea reactivity: Susceptibility to oxidation requires inert atmosphere handling .
Physicochemical Characterization
Spectroscopic Predictions
Technique | Key Signals |
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IR (cm⁻¹) | 3350 (N-H stretch), 1670 (C=O), 1250 (C=S) |
¹H NMR (ppm) | 1.2–1.5 (cyclopropane CH₂), 6.8–7.6 (Ar-H) |
MS (m/z) | 249 [M]⁺, 205 [M-CS]⁺ |
Thermal Behavior
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Melting Point: Estimated 180–190°C (decomposition likely due to thiourea instability) .
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Thermogravimetric Analysis: Expected mass loss at ~200°C from thiourea degradation.
Biological and Industrial Applications
Materials Science Applications
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Coordination polymers: Thiourea’s sulfur can act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) .
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Photoresponsive materials: The conjugated system may exhibit tunable fluorescence .
Future Research Directions
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